![molecular formula C29H33N9O2S B2498880 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione CAS No. 872627-93-5](/img/no-structure.png)
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthetic approaches for purine derivatives often involve multi-step chemical reactions to introduce different substituents into the purine core, enhancing the molecule's biological or chemical properties. For instance, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives involves a series of reactions including halogenation, nucleophilic substitution, and condensation steps, as elucidated by spectroscopic methods like 1H-NMR, 13C-NMR, and MS spectrometry (Gobouri, 2020).
科学的研究の応用
Analgesic and Anti-inflammatory Applications
A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated significant analgesic and anti-inflammatory activities. These compounds were more active than reference drugs, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antidiabetic and Hypolipidemic Applications
Substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effect on triglyceride accumulation and their hypoglycemic and hypolipidemic activity. These compounds demonstrated promising results in vitro and in vivo, highlighting their potential for further pharmacological studies (Kim et al., 2004).
Anticancer Applications
Thiazacridine derivatives, a novel class of cytotoxic agents combining an acridine and thiazolidine nucleus, showed the ability to inhibit DNA topoisomerase I activity and induce apoptosis in human colon carcinoma HCT-8 cells. These findings suggest the potential of such compounds in cancer therapy (Barros et al., 2013).
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 3-methyl-1H-purine-2,6(3H,7H)-dione and 4-benzylpiperidine. The second intermediate is 7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione, which is synthesized from 7-chloro-1H-purine-2,6(3H,7H)-dione, 2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine, and a base. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-methyl-1H-purine-2,6(3H,7H)-dione", "4-benzylpiperidine", "7-chloro-1H-purine-2,6(3H,7H)-dione", "2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine", "base", "coupling agent" ], "Reaction": [ "Synthesis of 8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:", "- 3-methyl-1H-purine-2,6(3H,7H)-dione and 4-benzylpiperidine are reacted in a suitable solvent and under reflux conditions to form the desired intermediate.", "Synthesis of 7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione:", "- 7-chloro-1H-purine-2,6(3H,7H)-dione and 2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine are reacted in a suitable solvent and in the presence of a base to form the desired intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent to form the final product." ] } | |
CAS番号 |
872627-93-5 |
製品名 |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione |
分子式 |
C29H33N9O2S |
分子量 |
571.7 |
IUPAC名 |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
InChI |
InChI=1S/C29H33N9O2S/c1-20(19-41-29-32-33-34-38(29)23-11-7-4-8-12-23)18-37-24-25(35(2)28(40)31-26(24)39)30-27(37)36-15-13-22(14-16-36)17-21-9-5-3-6-10-21/h3-12,20,22H,13-19H2,1-2H3,(H,31,39,40) |
InChIキー |
YKVGBDGUDWAXHB-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)CSC5=NN=NN5C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。